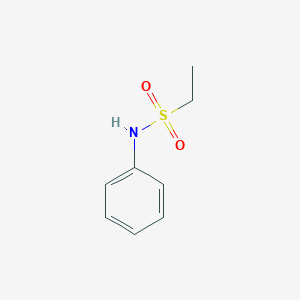

N-phenylethanesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2225-19-6 |

|---|---|

Molecular Formula |

C8H11NO2S |

Molecular Weight |

185.25 g/mol |

IUPAC Name |

N-phenylethanesulfonamide |

InChI |

InChI=1S/C8H11NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

InChI Key |

IQVSWLPEOQMCQD-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Phenylethanesulfonamide and Its Analogues

Fundamental Synthesis Approaches

The construction of the sulfonamide linkage is central to the synthesis of N-phenylethanesulfonamide. This can be achieved through several reliable methods, primarily involving the reaction of an amine with a sulfonyl-containing electrophile or, conversely, the coupling of a sulfur-based nucleophile with an electrophilic nitrogen source.

Direct Amidation and Sulfonylation Reactions

Direct amidation, or more accurately, sulfonylation, is the most conventional method for synthesizing sulfonamides. This approach typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov For the synthesis of this compound, this would involve the reaction of aniline (B41778) with ethanesulfonyl chloride.

A range of bases can be employed, from simple inorganic bases like sodium hydroxide (B78521) to organic amines such as pyridine (B92270) or triethylamine. google.com The choice of base and solvent can significantly influence the reaction yield and purity of the product. While this method is robust and widely applicable, the availability and stability of the requisite sulfonyl chlorides can sometimes be a limiting factor. tcichemicals.com

Recent advancements have focused on developing more sustainable and efficient protocols. For instance, transition-metal-free and solvent-free conditions using reagents like NaOtBu have been developed for direct amidation of esters, a principle that can be extended to sulfonamide synthesis under specific conditions. rsc.org Furthermore, methods utilizing in situ generated sulfonyl chlorides from sulfonic acids or their salts under microwave irradiation offer a high-yielding alternative with good functional group tolerance. organic-chemistry.org

Table 1: Comparison of Direct Sulfonylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classical Sulfonylation | Aniline, Ethanesulfonyl chloride, Base (e.g., Pyridine) | Organic solvent | Widely applicable, well-established | Requires stable sulfonyl chlorides, generates HCl byproduct |

| Microwave-Assisted | Aniline, Ethanesulfonic acid/salt | Microwave irradiation | High yields, good functional group tolerance | Requires specialized equipment |

| In Situ Generation | Aniline, Thiol, Oxidizing agent (e.g., NCS) | One-pot reaction | Avoids isolation of unstable sulfonyl chlorides | May have substrate limitations due to oxidative conditions |

S-N Bond Formation Strategies

Alternative strategies for constructing the sulfonamide linkage focus on forming the sulfur-nitrogen bond through different coupling reactions. These methods often provide access to sulfonamides that are difficult to prepare via traditional sulfonylation.

One such approach involves the reaction of nitroarenes with sodium arylsulfinates, catalyzed by species like iron(II) chloride, to form N-arylsulfonamides. organic-chemistry.org This method is advantageous due to the ready availability of nitroarenes. Another innovative strategy is the cross-dehydrogenative coupling (CDC) of thiols and N-H compounds, which offers a direct and atom-economical route to S-N bond formation. rsc.org

Electrochemical methods have also emerged as a green and powerful tool for S-N bond formation, utilizing a diverse range of sulfur and nitrogen sources to produce sulfonamides and other sulfur-nitrogen compounds. rsc.org Furthermore, DNA-encoded library (DEL) synthesis has driven the development of robust on-DNA S-N bond formation reactions, such as the oxidative coupling between sulfinates and amines, to create large libraries of sulfonamide-containing compounds. nih.gov

A unified approach to synthesizing N-substituted benzothiazole (B30560) (BT) sulfonamides starts from simple building blocks like benzo[d]thiazole-2-thiol and various amines. nih.gov These are connected through sequences involving S-oxidation and S-N coupling, showcasing the versatility of modern S-N bond formation strategies. nih.gov

Strategic Functional Group Transformations and Derivatization

Once the core this compound scaffold is in place, further diversification can be achieved through various functional group transformations. These modifications are crucial for fine-tuning the molecule's properties for specific applications.

N-Monoalkylation of Sulfonamide Moieties

The N-H bond of a primary or secondary sulfonamide is acidic and can be deprotonated to form a nucleophilic sulfonamidate anion. This anion can then react with an alkylating agent to introduce an alkyl group onto the nitrogen atom. However, controlling the reaction to achieve selective monoalkylation can be challenging, as dialkylation is a common side reaction. acs.org

To address this, various strategies have been developed. One reliable two-stage process involves the alkylation of a sodio derivative of a sulfonyl carbamate, followed by mild saponification and decarboxylation to yield the N-monoalkylated sulfonamide. acs.org This method effectively blocks one of the sulfonamide positions, preventing dialkylation. acs.org

Catalytic methods have also gained prominence. Copper(II) acetate (B1210297) has been shown to be a versatile and inexpensive catalyst for the selective N-monoalkylation of poorly nucleophilic sulfonamides with alcohols via a hydrogen autotransfer process. thieme-connect.com Similarly, manganese(I) PNP pincer precatalysts enable the efficient N-alkylation of sulfonamides with alcohols. organic-chemistry.org

Metalation-Enabled Synthetic Routes for Aliphatic Sulfonamide Derivatives

Metalation of aliphatic sulfonamides, followed by reaction with an electrophile, provides a powerful route for C-C bond formation and the synthesis of complex derivatives. This approach often utilizes strong bases like organolithium reagents to deprotonate a carbon atom alpha to the sulfonyl group.

Transition-metal catalyzed reactions have significantly expanded the scope of aliphatic sulfonamide derivatization. For example, palladium-catalyzed oxidative amination of aliphatic alkenes with sulfonamides can afford protected enamines. acs.org These reactions often proceed through intermediates like Pd-alkyl species, which can be trapped or undergo further transformations. acs.org

Transformations Involving N-(Polychloroethyl)sulfonamides as Precursors

N-(Polychloroethyl)sulfonamides serve as versatile precursors for the synthesis of various sulfonamide analogues. The polychloroethyl group can be transformed through a variety of reactions, allowing for the introduction of different functional groups. For instance, N-(2,2,2-trichloroethyliden)-p-toluenesulfonamide has been used in the synthesis of N-[(cyclopentadienyl)(polychloromethyl)methyl]arenesulfonamides. molaid.com These precursors offer a strategic entry point for creating a library of structurally diverse sulfonamide derivatives.

Catalytic and Enhanced Synthesis Protocols

The synthesis of this compound and its analogues has been significantly advanced by the development of novel catalytic and enhanced reaction protocols. These methodologies offer improvements in terms of efficiency, selectivity, and environmental impact over traditional synthetic routes.

Application of Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and offers a complementary approach to metal and enzyme catalysis. nobelprize.orgrsc.org In the context of sulfonamide synthesis, organocatalysts can facilitate reactions under mild conditions, often with high stereoselectivity, which is crucial for the synthesis of chiral molecules. rsc.orgfrontiersin.org

While specific literature detailing the organocatalytic synthesis of this compound is not abundant, the principles can be applied from general sulfonamide synthesis. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of sulfonamides from sulfonyl fluorides and amines. fluorochem.co.uk This method proceeds under mild conditions and demonstrates broad substrate compatibility. fluorochem.co.uk Another approach involves the use of chiral organocatalysts to achieve enantioselective transformations, a strategy that is vital in medicinal chemistry. frontiersin.orgnih.gov For example, a patent has alluded to the use of organocatalysts for producing nitrogenous compounds, including derivatives like N,N-bis(4-methoxybenzyl)-i-phenylethanesulfonamide. googleapis.com The development of organoautocatalysis, where a product of the reaction acts as the catalyst, represents a sustainable and efficient strategy for creating complex bioactive molecules. bionity.com

Table 1: Examples of Organocatalytic Approaches in Sulfonamide Synthesis

| Catalyst Type | Reactants | Key Features |

| N-Heterocyclic Carbene (NHC) | Sulfonyl fluorides, Amines | Mild conditions, Broad scope fluorochem.co.uk |

| Chiral Imidazolidinone | α,β-Unsaturated aldehydes, Dienes | Iminium ion catalysis, High enantioselectivity nobelprize.org |

| Pyrrolidinium salt (Autocatalysis) | Cyclic amines | Domino-like process, High yield at room temperature bionity.com |

Metal-Promoted and Supported Catalyst Systems in Sulfonamide Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency. frontiersin.org Various metal-based systems, including those using copper, palladium, rhodium, and nickel, have been developed for sulfonamide synthesis. nih.govucc.ie These catalysts are often effective at low loadings and can facilitate reactions that are otherwise challenging.

Recent research has demonstrated the efficacy of heterogeneous catalysts, which are easily separated from the reaction mixture, enhancing the sustainability of the process. One notable example is the use of sulfated zirconia (SZ) as a solid acid catalyst for the sulfonylamidomethylation of 2-phenylethanesulfonamides. researchgate.net The activity of the SZ catalyst was found to be dependent on its thermal treatment, highlighting the importance of catalyst preparation. researchgate.net

Copper-catalyzed reactions are also prominent in sulfonamide synthesis. For instance, the reactivity of α-diazo-β-keto sulfonamides, such as N-butyl-N-methyl 2-oxo-2-phenylethanesulfonamide, has been explored using copper(II) triflate and copper(II) chloride as catalysts, leading to the formation of various sulfonamide derivatives. ucc.ie Nickel-catalyzed cross-coupling reactions have also been employed for the N-arylation of sulfonamides. nobelprize.org

Table 2: Metal-Catalyzed Synthesis of 2-Phenylethanesulfonamide Analogues

| Catalyst System | Substrate Example | Product Type | Reference |

| Sulfated Zirconia (SZ) | 2-Phenylethanesulfonamides | Sulfonylamidomethylated products | researchgate.net |

| Copper(II) triflate (Cu(OTf)₂) | N-butyl-N-methyl 2-oxo-2-phenylethanesulfonamide | Alkyne sulfonamides, Enamines | ucc.ie |

| Rhodium(II) acetate | α-Diazo-β-keto sulfonamides | Intramolecular C-H insertion products | ucc.ie |

Microwave-Assisted and Solvent-Free Synthetic Techniques

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org The technique is particularly beneficial for reactions requiring high energy, such as the cyclization step in the synthesis of some heterocyclic compounds. nih.gov

The synthesis of sulfonamides and related compounds can be significantly enhanced using microwave irradiation. For example, the synthesis of N-phenylsuccinimide, a structurally related imide, from aniline and succinic anhydride (B1165640) can be achieved in just four minutes in a domestic microwave oven without any solvent. nih.govnih.gov This represents a significant improvement over traditional methods that require several hours. nih.gov Similarly, enantiomerically pure N-(tert-butylsulfinyl)imines have been synthesized efficiently under microwave-promoted, solvent-free conditions using Ti(OEt)₄. organic-chemistry.org Aldimine synthesis was completed in 10 minutes, while ketimines required one hour, both yielding excellent results. organic-chemistry.org

Solvent-free, or neat, reaction conditions are a key principle of green chemistry, as they eliminate the use of often hazardous and difficult-to-remove solvents. rsc.orgrsc.org Combining microwave assistance with solvent-free conditions offers a powerful, efficient, and environmentally friendly approach to chemical synthesis. semanticscholar.orgrasayanjournal.co.in The direct condensation of sulfonamides with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) at room temperature provides a metal- and solvent-free route to N-sulfonylformamidines, showcasing a fast and efficient alternative to previous methods.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage |

| N-Phenylsuccinimide Synthesis | Several hours heating | 4 minutes, solvent-free | Drastic reduction in reaction time nih.gov |

| N-(tert-Butylsulfinyl)aldimine Synthesis | N/A | 10 minutes, solvent-free | High speed and efficiency organic-chemistry.org |

| 3,5-Disubstituted 1,2,4-Triazole Synthesis | Conventional heating | Microwave irradiation | Tolerance of diverse functional groups rasayanjournal.co.in |

Principles of Sustainable Synthesis in Sulfonamide Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and other fine chemicals, including sulfonamides. researchgate.net Sustainable synthesis aims to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netthebioscan.com

Key strategies for the sustainable synthesis of sulfonamides include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with more environmentally benign alternatives such as water or bio-based solvents like deep eutectic solvents (DESs). nih.gov

Catalysis: Employing catalysts, whether they are metal-based, organocatalysts, or enzymes, reduces the need for stoichiometric reagents and can enable reactions under milder conditions. frontiersin.orgrsc.org The use of recyclable heterogeneous catalysts, such as sulfated zirconia, further enhances sustainability. researchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. researchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis or mechanochemistry (ball milling) can significantly reduce energy consumption and reaction times. nih.govrsc.org

Solvent-Free Reactions: Performing reactions without a solvent minimizes waste and simplifies product purification. rsc.orgsemanticscholar.org

Use of Safer Reagents: Replacing hazardous reagents, such as sulfonyl chlorides, with more stable and less toxic alternatives like sodium sulfinates. nih.gov

The development of organoautocatalytic systems, where the reaction is catalyzed by one of its products, exemplifies an elegant approach to sustainable synthesis by eliminating the need for any external catalyst. bionity.com These principles guide the development of next-generation manufacturing processes for this compound and its analogues, aiming for both economic viability and environmental responsibility.

Reaction Chemistry and Mechanistic Elucidation of N Phenylethanesulfonamide Scaffolds

Investigations into Electrophilic and Nucleophilic Behavior at Sulfur and Nitrogen Centers

The N-phenylethanesulfonamide moiety possesses both electrophilic and nucleophilic centers, which dictates its reactivity in various chemical transformations. The sulfur atom of the sulfonamide group is electron-deficient and serves as an electrophilic site, while the nitrogen atom, with its lone pair of electrons, acts as a nucleophile. masterorganicchemistry.comstudypug.com

The nucleophilic character of the nitrogen atom is fundamental to many reactions. libretexts.org For example, ammonia (B1221849) and its derivatives can act as nucleophiles, attacking electrophilic carbon centers. youtube.com The lone pair of electrons on the nitrogen atom allows it to participate in bond formation with electron-deficient species. studypug.com The environment of the reaction, including the solvent and the presence of other reagents, can significantly influence the nucleophilic behavior of the nitrogen in this compound.

Conversely, the sulfur atom in the sulfonamide group is a key electrophilic center. It is bonded to two highly electronegative oxygen atoms, which withdraw electron density, making the sulfur atom susceptible to nucleophilic attack. youtube.com Species that can accept an electron pair are considered electrophiles. masterorganicchemistry.com The reactivity of this electrophilic center is crucial for many of the synthetic applications of this compound and its derivatives.

A molecule's ability to act as a nucleophile or an electrophile can be influenced by the presence of polarizing groups. libretexts.org In this compound, the sulfonyl group is strongly electron-withdrawing, which can influence the electron density on adjacent atoms and affect their reactivity.

Table 1: Reactivity of this compound Centers

| Center | Behavior | Reactivity |

|---|---|---|

| Nitrogen Atom | Nucleophilic | Donates its lone pair of electrons to form new covalent bonds. masterorganicchemistry.com |

| Sulfur Atom | Electrophilic | Accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com |

Cyclization Reactions and Formation of Heterocyclic Systems Incorporating Phenylethanesulfonamide Units

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization reactions involving the sulfonamide moiety can lead to the formation of novel ring structures with potential biological activity.

One notable example is the iodoarene-mediated cyclization of N-methoxy-2-arylethanesulfonamides. semanticscholar.org This reaction, conducted in the presence of an oxidant like Oxone®, proceeds via an electrophilic attack on the aromatic ring to form N-methoxy-3,4-dihydro-2,1-benzothiazine-2,2-dioxides. semanticscholar.org The efficiency of this cyclization is dependent on the substituents present on the aromatic ring. semanticscholar.org

Copper-catalyzed tandem reactions have also been developed for the synthesis of fused heterocycles from compounds related to 2-phenylethanesulfonamide. researchgate.net These reactions can involve C-H/N-H activation and subsequent cyclization to yield complex polycyclic structures. The nature of the substituents on the nitrogen atom and the aromatic ring can influence the reaction pathway, leading to the formation of different isomeric products. researchgate.net The formation of heterocyclic rings is often influenced by the size of the new ring and the thermodynamic stability of the resulting products. researchgate.net

Furthermore, the this compound backbone can be incorporated into larger macrocyclic structures. Strategies for macrocyclization are of significant interest in the synthesis of cyclic peptides and peptidomimetics, where cyclization can enhance stability and biological activity. nih.govnih.gov

Table 2: Examples of Cyclization Reactions

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| N-methoxy-2-arylethanesulfonamides | Iodoarene, Oxone® | N-methoxy-3,4-dihydro-2,1-benzothiazine-2,2-dioxides | semanticscholar.org |

Radical-Mediated Transformations and Mechanistic Pathways

Radical reactions offer a powerful tool for the functionalization of organic molecules, and this compound derivatives can participate in such transformations. rsc.orgnih.gov These reactions often involve the generation of highly reactive radical intermediates that can undergo a variety of subsequent reactions, including additions and rearrangements. nih.gov

Recent advancements have focused on the generation of carbon-centered radicals from amines through homolytic C-N bond cleavage. rsc.org While specific examples directly involving this compound are not extensively detailed in the provided context, the general principles of radical-mediated deaminative functionalization are applicable. rsc.org These methods provide an alternative to traditional ionic pathways for C-N bond cleavage. rsc.org

Photoredox catalysis has emerged as a mild and efficient way to initiate radical reactions. beilstein-journals.org For instance, visible light-promoted photoredox catalysis can be used for the stereoselective C-radical addition to chiral imines, a method applicable to the synthesis of unnatural amino acids. rsc.org The generation of amidyl radicals from various precursors under photocatalytic conditions has also been explored, which can then participate in hydrogen atom transfer (HAT) reactions. beilstein-journals.org

Radical-mediated cyclizations are also known. For example, a radical-induced nitrile translocation has been reported as a key step in the stereoselective transformation of related aziridine (B145994) derivatives. ugent.be Such radical processes can lead to the formation of complex cyclic structures with high stereocontrol. ugent.be

Lewis Acid-Mediated Reactions Involving this compound

Lewis acids play a crucial role in many organic transformations by activating substrates towards nucleophilic attack. bath.ac.uk In the context of this compound and related structures, Lewis acids can coordinate to the nitrogen or oxygen atoms of the sulfonamide group, enhancing the electrophilicity of the molecule.

For instance, Lewis acid-mediated ring-opening reactions of N-tosylazetidines and aziridines with alcohols have been reported to proceed via an SN2-type mechanism. organic-chemistry.org The Lewis acid, such as Cu(OTf)₂, coordinates to the nitrogen atom, facilitating the nucleophilic attack of the alcohol. organic-chemistry.org This methodology allows for the synthesis of enantioenriched amino ethers. organic-chemistry.org

Lewis acids like aluminum chloride have been used to catalyze the synthesis of diversely substituted quinoxalines through a modified Pictet-Spengler reaction. researchgate.net These reactions involve the condensation of an amine with an aldehyde or ketone, followed by cyclization and aromatization. researchgate.net Similarly, Lewis acids can catalyze the formal ene reaction of related thiolactams with bicyclobutanes, leading to the diastereoselective formation of cyclobutane (B1203170) derivatives. rsc.org

The use of Lewis acids is also prominent in the ring-opening reactions of semicyclic N,O-acetals, where a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) effectively catalyzes the reaction with various silicon-based nucleophiles. nih.gov Mechanistic studies suggest the transient formation of an acyclic iminium ion as a reactive intermediate in these transformations. nih.gov

Table 3: Examples of Lewis Acid-Mediated Reactions

| Substrate | Lewis Acid | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|---|

| 2-Aryl-N-tosylazetidines | Cu(OTf)₂ | Alcohols | 1,3-Amino ethers | organic-chemistry.org |

| Arylamines and Aldehydes | AlCl₃ | - | Quinoxalines | researchgate.net |

| Thiolactams | Sc(OTf)₃ | Bicyclobutanes | Cyclobutane derivatives | rsc.org |

Stereoselective Synthesis and Chiral Induction Studies with this compound Derivatives

The development of stereoselective methods for the synthesis of this compound derivatives is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For example, the stereoselective synthesis of unnatural α-amino acid derivatives has been accomplished through photoredox-catalyzed C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.org

The asymmetric Strecker reaction is another powerful tool for the stereoselective synthesis of α-amino acids, including cyclic quaternary α-amino acids. nih.gov This reaction involves the addition of a cyanide source to a C=N bond formed from a ketone and a chiral amine. nih.gov

Lewis acid-catalyzed reactions can also be rendered stereoselective. The regioselective SN2-type ring-opening of chiral 2-phenyl-N-tosylaziridine with various alcohols, mediated by a Lewis acid, produces nonracemic 1,2-amino ethers with good enantiomeric excess. organic-chemistry.org This demonstrates that the stereochemical integrity of the starting material can be maintained throughout the reaction sequence.

Furthermore, total synthesis of complex natural products often relies on key stereoselective steps. For instance, the stereoselective synthesis of resolvin D5n-3 DPA involved an organocatalyzed oxyamination and a Midland Alpine borane (B79455) reduction to introduce the stereogenic secondary alcohols. nih.gov

Comprehensive Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. bu.edu By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. bu.educhemistrystudent.com

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number of unique proton environments and their neighboring atoms. For N-phenylethanesulfonamide, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm. vulcanchem.com The protons of the two methylene (B1212753) (-CH2-) groups in the ethyl chain would likely be observed as multiplets in the range of δ 2.5–3.5 ppm. vulcanchem.com The single proton attached to the nitrogen atom of the sulfonamide group (-SO2NH-) is expected to produce a singlet peak, with a chemical shift that can vary but is often found in the range of δ 8.78 to 10.15 ppm for similar sulfonamide structures. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Methylene (-CH₂-S) | 2.5 - 3.5 | Multiplet |

| Methylene (-CH₂-Ph) | 2.5 - 3.5 | Multiplet |

Note: Predicted values are based on typical ranges for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The aromatic carbons of the phenyl ring are expected to resonate in the region of δ 125–140 ppm. vulcanchem.com The carbon atom of the methylene group attached to the sulfur atom is predicted to appear in the range of δ 55–60 ppm, while the other methylene carbon adjacent to the phenyl group would also fall within a similar aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C₆H₅) | 125 - 140 |

| Methylene (-CH₂-S) | 55 - 60 |

Note: Predicted values are based on typical ranges for similar functional groups and may vary.

Advanced Two-Dimensional (2D) NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate directly bonded proton and carbon atoms. duke.edu This allows for the definitive assignment of which proton signal corresponds to which carbon signal. Further experiments like Heteronuclear Multiple Bond Correlation (HMBC) can reveal longer-range couplings between protons and carbons (typically over two to three bonds), which helps to piece together the entire molecular structure by showing how different fragments of the molecule are connected. The development of 2D NMR has been crucial for the structural determination of complex molecules. ias.ac.in

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specificpolymers.comupi.edu The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The sulfonamide group (-SO₂NH-) gives rise to strong and distinct stretching vibrations. Specifically, the asymmetric and symmetric stretching of the S=O bonds are anticipated to appear around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. vulcanchem.comrsc.org The N-H stretch of the sulfonamide is typically observed as a band around 3300 cm⁻¹. vulcanchem.com Additionally, the presence of the aromatic phenyl group will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (N-H) | Stretch | ~3300 |

| Sulfonamide (S=O) | Asymmetric Stretch | ~1350 |

| Sulfonamide (S=O) | Symmetric Stretch | ~1150 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light. msu.edu In this compound, the primary chromophore is the phenyl group. The presence of the benzene (B151609) ring is expected to result in characteristic electronic transitions, specifically π → π* transitions. libretexts.orgrsc.org These transitions typically give rise to absorption bands in the UV region of the spectrum. The exact wavelength of maximum absorbance (λmax) can be influenced by the substituent groups attached to the phenyl ring and the solvent used for the analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nih.gov It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M+) corresponding to the mass of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. gcms.cz This high accuracy allows for the unambiguous determination of the molecular formula of a compound by comparing the experimentally measured exact mass to the calculated theoretical mass for a given formula. gcms.czmiamioh.edu For this compound (C₈H₁₁NO₂S), HRMS would be used to confirm its elemental composition by providing an exact mass that matches the theoretical value.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Carbon |

| Nitrogen |

| Sulfur |

Advanced Spectroscopic Probes (e.g., Electron Paramagnetic Resonance (EPR))

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying molecules with unpaired electrons. researchgate.netbruker.com While this compound in its ground state is not a radical and thus not directly observable by EPR, the technique is invaluable for investigating its potential radical intermediates formed during chemical reactions or degradation processes. EPR studies on the broader class of sulfonamides reveal significant insights into their reactive nature and mechanisms of action.

Research has demonstrated that sulfonamide derivatives can form various radical species under specific conditions, which can then be detected and characterized by EPR. For instance, time-resolved EPR has been employed to directly observe the formation and structure of sulfonamide N-centered radicals during electrochemical reactions. acs.org This method provides crucial information about the reactivity of these transient species.

Spin trapping is a common technique used in conjunction with EPR to detect short-lived radicals. In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, which can then be readily detected by EPR. interchim.fr Studies on the photodecomposition of sulfanilamide (B372717) and related compounds have successfully used spin traps like 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) to identify the formation of NH2 radicals, resulting from the homolytic cleavage of the sulfur-nitrogen bond. researchgate.net

Furthermore, EPR has been instrumental in elucidating the mechanisms of reactions involving sulfonamides. For example, in the Hofmann-Löffler-Freytag reaction with N-halogenated sulfonamides, EPR spectroscopy has been used to detect the key N-centered radical intermediates, which exhibit g-values in the range of 2.00651-2.00653. researchgate.net Similarly, EPR experiments, including radical clock experiments, have supported a radical coupling pathway in the synthesis of amidines from sulfonamides. acs.org

The oxidative degradation of related compounds, such as phenyl sulfonates, has also been investigated using EPR with spin trapping. nih.gov These studies have identified the formation of aryl and hydroxyl radicals, and the resulting spin adducts have been quantified, providing a deeper understanding of the degradation pathways. nih.gov In some cases, the interaction of sulfonamides with metal centers, such as in Co(II) carbonic anhydrase complexes, has been studied by EPR, revealing details about the coordination environment through the analysis of g-values and line-widths. nih.gov

The following table summarizes findings from EPR studies on various sulfonamide derivatives, illustrating the types of radicals that can be generated and the techniques used for their detection.

| Sulfonamide Derivative/Related Compound | Experimental Condition | Radical(s) Detected | Spin Trap/Method | Key Findings/Parameters | Reference(s) |

| Sulfanilamide | UV photolysis in aqueous solution | NH2 radical | 5,5-dimethyl-1-pyrroline-1-oxide (DMPO) | Generation via homolytic fission of the S-N bond. | researchgate.net |

| N-Halogenated tosyl-sulfonamides | Visible light irradiation | N-centered radicals | Direct detection | g-values: 2.00651-2.00653. | researchgate.net |

| Phenyl Sulfonates | Irradiation in aqueous solution | Aryl radicals, Hydroxyl radicals | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) | Desulfonation and C-O scission observed. | nih.gov |

| General Sulfonamides | Electrochemical oxidation | N-centered radicals | Time-resolved EPR | Direct observation of radical formation and structure. | acs.org |

| Sulfonamides | Reaction with 2-azaallyl anions | Aminyl radicals (R2N•) | Radical clock experiments and EPR | Supports a radical coupling pathway for C-N bond formation. | acs.org |

| Sulfonamide-Co(II) Carbonic Anhydrase Complexes | Helium temperatures | Co(II) species | Direct detection | Highly anisotropic spectra with g-values between 6.3 and 1.5. | nih.gov |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum mechanics used to investigate the electronic structure of molecules. nih.govajol.info DFT calculations allow for the prediction of a molecule's geometry, energy, and distribution of electron density. From these fundamental properties, key reactivity indicators can be derived. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

For sulfonamide derivatives, DFT studies, often using the B3LYP functional with a 6-31G or 6-311G basis set, are employed to calculate these properties. bhu.ac.innih.gov These calculations provide insights into how different substituents on the phenyl or ethyl groups might alter the electronic character and reactivity of N-phenylethanesulfonamide. For instance, electron-withdrawing groups tend to increase the acidity of the sulfonamide N-H bond. uni-muenchen.de

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). nih.govnih.govresearchgate.net For sulfonamides, the MEP typically shows a negative potential around the oxygen atoms of the sulfonyl group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. nih.govresearchgate.net

Table 1: Calculated Electronic Properties of a Representative Aryl Sulfonamide (3-phenyl-1-(methyl-sulfonyl)-1H-pyrazolo[3,4-d]pyrimidine-4-amine) using DFT/6-31G .

| Property | Value |

| HOMO Energy | -0.23142 eV |

| LUMO Energy | -0.06651 eV |

| HOMO-LUMO Gap (ΔE) | 0.16491 eV |

| Dipole Moment | 5.0049 Debye |

| Enthalpy | -1320.18 Hartrees |

| Data sourced from a computational study on a related sulfonamide derivative. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and stability. acs.org For a molecule like this compound, MD simulations can explore the rotational freedom around the C-N and S-N bonds, identifying the most stable conformations (conformers) and the energy barriers between them.

In the context of drug design, MD simulations are crucial for understanding how a ligand like a sulfonamide derivative interacts with its biological target, such as an enzyme or receptor. uni-muenchen.de Simulations are often performed on a protein-ligand complex placed in a simulated aqueous environment to mimic physiological conditions. acs.org Key analyses of the simulation trajectory include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand can indicate its stability within the binding pocket; a low and stable RMSD suggests a stable binding mode. The RMSF of the protein residues can reveal which parts of the protein are flexible and which are constrained upon ligand binding.

Furthermore, MD simulations are used in conjunction with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of a ligand to its target. nih.govresearchgate.net These calculations help to quantify the strength of the interaction and can be used to compare different sulfonamide derivatives, aiding in the optimization of lead compounds. Studies on sulfonamides binding to targets like triose phosphate (B84403) isomerase have used these methods to understand the contributions of different residues to the binding affinity. nih.gov

Table 2: Representative MD Simulation Analysis of a Sulfonamide-Protein Complex

| Analysis Type | Description | Typical Finding |

| RMSD of Ligand | Measures the average deviation of the ligand's position from a reference structure over time. | A stable RMSD below 2-3 Å suggests the ligand remains in a consistent binding pose. |

| RMSF of Protein | Measures the fluctuation of individual amino acid residues. | Highlights flexible regions of the protein and residues that interact with the ligand. |

| MM/GBSA | Calculates the binding free energy of the complex. | Provides a quantitative estimate of binding affinity (e.g., in kcal/mol) to rank potential inhibitors. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Descriptor Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. In a QSAR study, the chemical structures are represented by numerical values known as molecular descriptors, which quantify various physicochemical properties.

For sulfonamide derivatives, QSAR models have been developed to predict their activity as enzyme inhibitors or receptor antagonists. A QSAR study was conducted on a series of quinazoline (B50416) sulfonamides, which included a complex derivative of this compound, to understand their affinity for the histamine (B1213489) H₄ receptor. researchgate.net The descriptors used in such models can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices, atom counts), or 3D (e.g., steric or quantum-chemical properties).

The development of a robust QSAR model involves several steps: selecting a dataset of compounds with known activities, calculating a wide range of molecular descriptors, using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the model, and rigorous validation to ensure its predictive power. dartmouth.edu The resulting QSAR equation highlights which descriptors are most important for activity, providing valuable guidance for the design of new, more potent analogues. For example, a model might reveal that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position is beneficial for activity.

Table 3: Common Molecular Descriptors Used in Sulfonamide QSAR Studies

| Descriptor Class | Example Descriptor | Description | Relevance |

| Electronic | Dipole Moment | Measures the polarity of the molecule. | Influences solubility and interactions with polar residues in a binding site. |

| Steric/Topological | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Relates to the size and fit of the molecule in a binding pocket. |

| Steric/Topological | Topological Polar Surface Area (TPSA) | The surface area of polar atoms (O, N). | Correlates with membrane permeability and bioavailability. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Quantifies the hydrophobicity of the molecule, affecting solubility and binding. |

| Quantum-Chemical | HOMO/LUMO Energy | Energies of the frontier molecular orbitals. | Relates to the molecule's chemical reactivity and ability to participate in charge-transfer interactions. dartmouth.edu |

Molecular Docking Studies to Elucidate Binding Orientations and Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when it binds to a target molecule, typically a protein. The process involves sampling many possible conformations of the ligand within the binding site and scoring them based on their complementarity to the target. This method is instrumental in structure-based drug design for hypothesizing how a molecule like this compound might interact with a biological target at the atomic level.

Docking studies on sulfonamide derivatives have been widely reported, often targeting enzymes like carbonic anhydrases, kinases, or proteases. acs.orgchemrxiv.org The output of a docking simulation includes a binding affinity score (usually in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. Analysis of the pose reveals key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and specific amino acid residues of the protein.

For example, the sulfonamide group (-SO₂NH-) is a classic zinc-binding group, and docking studies frequently show it coordinating with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. The phenyl and ethyl groups of this compound would be predicted to form hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket. These insights are crucial for lead optimization, as they can suggest modifications to the molecular structure to enhance binding affinity and selectivity.

Table 4: Representative Molecular Docking Results for Sulfonamide Analogues Against Carbonic Anhydrase (PDB: 1AZM)

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Analogue 1 | -7.5 | His94, His96, His119, Thr199 |

| Analogue 2 | -8.2 | His94, Gln92, Val121, Thr200 |

| Analogue 3 | -6.8 | His96, Val121, Leu198 |

| Acetazolamide (Reference) | -5.25 | His94, His96, Thr199, Thr200 |

| Data synthesized from a study on N-substituted sulfonamides, demonstrating typical binding energies and interacting residues. |

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation. This is valuable for confirming the structure of a synthesized compound and for understanding the relationship between its structure and its spectral features.

The prediction of infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. The calculated frequencies correspond to the stretching and bending modes of different functional groups. For this compound, key predicted vibrations would include the N-H stretch, S=O symmetric and asymmetric stretches, and C-H stretches of the aromatic and ethyl groups. A computational study on a related sulfonamide, {(4-nitrophenyl)sulfonyl}tryptophan, successfully used DFT (B3LYP/6-311++G(d,p)) to calculate vibrational frequencies, which showed good agreement with experimental FT-IR data. nih.gov

Table 5: Comparison of Experimental and Computationally Predicted Spectroscopic Data for a Representative Sulfonamide

| Infrared (IR) Data | Experimental (cm⁻¹) | Calculated (cm⁻¹) | Vibrational Assignment |

| ~3300 | ~3350 | N-H Stretch | |

| ~1340, ~1160 | ~1350, ~1170 | S=O Asymmetric & Symmetric Stretch | |

| ¹H NMR Data | Experimental (ppm) | Calculated (ppm) | Proton Assignment |

| ~7.2-7.5 | ~7.3-7.6 | Aromatic C-H | |

| ~8.1 | ~4.3 | Sulfonamide N-H (Solvent dependent) | |

| ¹³C NMR Data | Experimental (ppm) | Calculated (ppm) | Carbon Assignment |

| ~117-130 | ~120-132 | Aromatic C | |

| Data represents typical values synthesized from computational studies on related sulfonamides like {(4-nitrophenyl)sulfonyl}tryptophan and N-phenylpropanamide. nih.gov |

Supramolecular Chemistry and Self Assembly of N Phenylethanesulfonamide Derivatives

Role of Non-Covalent Interactions in Assembly Formation

The self-assembly of N-phenylethanesulfonamide derivatives into organized supramolecular structures is governed by a delicate balance of various non-covalent interactions. nih.govencyclopedia.pub These interactions, while individually weak compared to covalent bonds, collectively provide the driving force for the formation of stable and well-defined assemblies. encyclopedia.pubmdpi.com Key among these are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) is a potent hydrogen-bonding motif. nih.gov The nitrogen atom acts as a hydrogen bond donor, while the two oxygen atoms serve as acceptors. acs.org This allows for the formation of a variety of strong and directional hydrogen bonds, such as N-H···O, which are instrumental in creating robust supramolecular architectures. nih.goviucr.org Studies on sulfonamide crystal structures have revealed that these hydrogen bonds often lead to the formation of infinite chains and intricate three-dimensional networks. acs.orgiucr.org The specific patterns of hydrogen bonding can be influenced by the presence of other functional groups within the molecule. nih.govrsc.org For instance, the introduction of a pyridyl nitrogen can lead to the formation of N-H···N hydrogen bonds, competing with or complementing the N-H···O interactions. rsc.org

Other non-covalent interactions, although often weaker, can also influence the final structure. These include:

C-H···O and C-H···π interactions: These weaker hydrogen bonds can provide additional stability to the supramolecular architecture. iucr.orgbiointerfaceresearch.com

Dipole-dipole interactions: The polar nature of the sulfonamide group can lead to dipole-dipole interactions that influence the orientation of molecules within the assembly. mdpi.com

The following table summarizes the key non-covalent interactions and their typical energy ranges:

| Interaction Type | Typical Energy (kcal/mol) | Description |

| Hydrogen Bonding | 1-12 | Highly directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. encyclopedia.pubmdpi.com |

| π-π Stacking | 1-10 | Attractive interaction between aromatic rings. mdpi.com |

| Dipole-Dipole | 1-5 | Electrostatic interaction between permanent dipoles of polar molecules. encyclopedia.pubmdpi.com |

| Van der Waals | < 1 | Weak, non-specific forces arising from temporary fluctuations in electron distribution. encyclopedia.pub |

Exploration of Stimuli-Responsive Supramolecular Systems

A particularly exciting area of research involves the development of stimuli-responsive supramolecular systems based on this compound derivatives. mdpi.comnih.gov These "smart" materials can change their structure and properties in response to external triggers such as light, temperature, or pH. tue.nlnih.gov This responsiveness is achieved by incorporating specific functional groups into the sulfonamide building blocks that are sensitive to these stimuli. mdpi.comnih.gov

Photo-responsive Systems: Light is an attractive stimulus because it allows for precise spatial and temporal control. nih.gov Photo-responsive behavior can be introduced by incorporating photochromic moieties, such as azobenzene (B91143) or spiropyran, into the this compound structure. chemistryviews.orgdb-thueringen.de These molecules undergo reversible isomerization upon irradiation with light of specific wavelengths. chemistryviews.orgnih.gov For example, an azobenzene unit can switch between its trans and cis isomers. This change in molecular shape can disrupt or alter the non-covalent interactions, such as π-π stacking, that hold the supramolecular assembly together, leading to a macroscopic change like the dissolution of a gel or a change in color. chemistryviews.orgnih.gov

Thermo-responsive Systems: Temperature is another common stimulus used to control supramolecular assemblies. researchgate.net Thermo-responsive polymers, such as poly(N-isopropylacrylamide) (PNIPAAm), exhibit a lower critical solution temperature (LCST). nih.govresearchgate.net Below the LCST, the polymer is soluble, while above it, the polymer becomes insoluble and precipitates. By incorporating this compound derivatives into such polymer chains, it is possible to create thermo-responsive hydrogels or micelles. researchgate.net The sulfonamide group itself can also contribute to thermo-responsive behavior, as seen in some sulfone and sulfoxide-containing polymers. researchgate.net

pH-responsive Systems: The introduction of acidic or basic functional groups, such as carboxylic acids or amines, can render this compound-based assemblies sensitive to changes in pH. tue.nlgoogle.com Protonation or deprotonation of these groups alters the charge and hydrogen-bonding capabilities of the molecules, which can trigger the assembly or disassembly of the supramolecular structure. rsc.org This has been demonstrated in systems where pH changes control the formation or disruption of hydrogels. google.com

The development of these stimuli-responsive systems opens up possibilities for a wide range of applications, including controlled drug delivery, sensing, and the creation of adaptive materials. mdpi.comnih.govresearchgate.net

Fabrication and Characterization of Self-Assembled Nanostructures from Sulfonamide Building Blocks

The self-assembly of this compound derivatives provides a bottom-up approach to the fabrication of a variety of well-defined nanostructures. mdpi.comeuropean-mrs.com These structures can include nanofibers, nanorods, nanosheets, and vesicles, with their specific morphology being determined by the molecular design of the sulfonamide building blocks and the assembly conditions. nih.govtandfonline.com

The fabrication process typically involves dissolving the this compound derivative in a suitable solvent and then inducing self-assembly by changing the conditions, such as solvent composition, temperature, or pH. mdpi.comtandfonline.com For example, a common technique is solvent-vapor diffusion, where a poor solvent is slowly introduced into a solution of the building block, leading to gradual aggregation and the formation of ordered structures. nih.gov

A range of analytical techniques are employed to characterize the resulting nanostructures: european-mrs.comnih.gov

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of the nanostructures. nih.gov Atomic Force Microscopy (AFM) can provide high-resolution images of the surface topography. nih.gov

Spectroscopic Techniques: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the presence of the sulfonamide building blocks and to study the non-covalent interactions within the assembly. db-thueringen.de

X-ray Diffraction (XRD): Single-crystal XRD provides detailed information about the molecular packing and the precise nature of the intermolecular interactions in crystalline materials. acs.orgiucr.org Powder XRD can be used to identify the crystalline phases present in a bulk sample. ivl.se

The ability to create and characterize these nanostructures is crucial for their potential applications in nanotechnology, which could include areas such as catalysis, sensing, and the development of advanced materials. nih.goviaamonline.orga-z.lu The following table outlines some of the nanostructures that can be fabricated from sulfonamide building blocks and the techniques used for their characterization.

| Nanostructure | Fabrication Method | Characterization Techniques | Potential Applications |

| Nanofibers | Solvent-vapor diffusion, sonication | SEM, TEM, AFM, FTIR | Scaffolds for tissue engineering, drug delivery. mdpi.comtandfonline.com |

| Nanosheets | Interfacial self-assembly | TEM, SEM, AFM, Spectrophotometry | Sensing, catalysis, electronic devices. nih.govivl.se |

| Vesicles/Micelles | Self-assembly in solution | DLS, TEM, Cryo-TEM | Drug delivery, nanoreactors. researchgate.net |

| Crystalline Porous Materials | Crystal engineering | Single-crystal XRD, Gas sorption | Molecular storage, separation, catalysis. nih.gov |

Structure Activity Relationship Sar Principles in Sulfonamide Research

Methodological Frameworks for SAR and QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.comresearchgate.netfrontiersin.org These models are instrumental in predicting the activity of novel compounds and guiding synthetic efforts.

Several methodological frameworks are employed in the SAR and QSAR analysis of sulfonamides:

Conventional QSAR (Hansch Analysis): This approach correlates biological activity with physicochemical parameters such as hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants). For sulfonamides, these parameters can describe how substitutions on the phenyl ring or the sulfonamide nitrogen affect interactions with a biological target. nih.govplapiqui.edu.ar

2D-QSAR: This method uses a wider range of molecular descriptors calculated from the 2D representation of the molecule, including topological, constitutional, and electronic descriptors. nih.gov Techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to build the QSAR models. nih.govmdpi.com For instance, a 2D-QSAR study on a series of 2-phenoxy-N-phenylacetamide derivatives identified descriptors like SssNHE-index and slogp as significant for their inhibitory activity. nih.gov

3D-QSAR: These methods consider the three-dimensional properties of molecules. A prominent example is Comparative Molecular Field Analysis (CoMFA), which correlates the steric and electrostatic fields of a set of aligned molecules with their biological activities. nih.gov This approach provides a 3D map that highlights regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA): This is another 3D-QSAR method that uses steric, electrostatic, and hydrophobic fields to build models based on the principle that structurally similar molecules have similar biological activities. bpasjournals.com

Machine Learning Approaches: Modern QSAR studies increasingly utilize machine learning algorithms such as Support Vector Machines (SVM) and Naïve Bayesian methods to develop predictive models, which can be particularly useful for large and diverse datasets. frontiersin.org

These methodologies are applied to datasets of compounds with known biological activities to generate predictive models. The statistical quality and predictive power of these models are assessed through various validation techniques, including internal cross-validation (q²) and external validation using a test set of compounds (pred_r²). nih.gov

Identification of Critical Structural Motifs for Chemical Reactivity and Molecular Interactions

The biological activity of N-phenylethanesulfonamide and related sulfonamides is dictated by specific structural motifs that govern their chemical reactivity and non-covalent interactions with biological targets. mdpi.comslideshare.net

Key structural features include:

The Sulfonamide Group (-SO₂NH-): This is a critical pharmacophore in many biologically active sulfonamides. It is a polar group capable of acting as a hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens). vulcanchem.com These hydrogen bonding interactions are often crucial for anchoring the molecule within the binding site of a target protein. cambridgemedchemconsulting.com

The Phenyl Group: The aromatic ring can engage in various non-covalent interactions, including:

Hydrophobic Interactions: The nonpolar surface of the phenyl ring can interact favorably with hydrophobic pockets in a protein. vulcanchem.com

π-π Stacking: The aromatic ring can stack with other aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Cation-π Interactions: The electron-rich face of the phenyl ring can interact with positively charged residues such as lysine (B10760008) or arginine. cambridgemedchemconsulting.com

CH-π Interactions: Polarized C-H bonds can interact with the face of the aromatic ring. nih.gov

The Ethyl Linker (-CH₂CH₂-): This linker provides conformational flexibility, allowing the phenyl and sulfonamide moieties to adopt an optimal orientation for binding. The length and nature of this linker can significantly influence potency and solubility. vulcanchem.com

Substituents on the Phenyl Ring and Sulfonamide Nitrogen: Modifications at these positions can profoundly impact activity by altering steric, electronic, and hydrophobic properties. For example, substitutions on the phenyl ring can modulate the electron density of the ring and its interaction capabilities.

| Structural Motif | Potential Molecular Interactions | Significance in Biological Activity |

|---|---|---|

| Sulfonamide (-SO₂NH-) | Hydrogen bonding (donor and acceptor), metal coordination | Often essential for binding to the target enzyme or receptor. vulcanchem.com |

| Phenyl Group (C₆H₅) | Hydrophobic interactions, π-π stacking, cation-π interactions | Contributes to binding affinity and can influence selectivity. vulcanchem.com |

| Ethyl Linker (-CH₂CH₂-) | Provides conformational flexibility | Optimizes the spatial arrangement of other key motifs for target engagement. vulcanchem.com |

Strategic Bioisosteric Replacements and their Influence on Molecular Characteristics

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com This strategy is widely used in drug discovery to modulate potency, selectivity, and metabolic stability.

In the context of this compound and related sulfonamides, several bioisosteric replacements can be considered:

Replacement of the Phenyl Ring: The phenyl group can be replaced by other aromatic or heteroaromatic rings such as pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com This can alter the electronic distribution, hydrogen bonding capacity, and metabolic profile of the molecule. Another strategy is the replacement of the phenyl ring with non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane or cubane (B1203433) to increase the sp³ character and improve physicochemical properties like solubility. tcichemicals.com

Replacement of the Sulfonamide Group: The sulfonamide moiety itself can be considered a bioisostere of a carboxylic acid or an amide in certain contexts. nih.gov Conversely, the sulfonamide group can be replaced by other acidic functionalities or groups that can mimic its hydrogen bonding pattern. For example, an acylsulfonamide can be replaced with structures containing an oxetane (B1205548) or an isoxazole. nih.gov

Classical Bioisosteres: Simple replacements of atoms or groups, such as replacing a hydrogen atom with a fluorine atom, can block metabolic oxidation at that position and alter the acidity of nearby functional groups. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement | Potential Influence on Molecular Characteristics |

|---|---|---|

| Phenyl | Pyridyl, Thiophene | Alters aromaticity, hydrogen bonding capacity, and metabolic stability. cambridgemedchemconsulting.com |

| Phenyl | Bicyclo[1.1.1]pentane | Increases sp³ character, improves solubility, and alters 3D shape. tcichemicals.com |

| -H | -F | Blocks metabolism, modulates pKa of adjacent groups. cambridgemedchemconsulting.com |

| -CH= (in ring) | -N= (in ring) | Changes electronic properties and introduces a hydrogen bond acceptor. cambridgemedchemconsulting.com |

The success of a bioisosteric replacement is highly context-dependent and relies on maintaining the key interactions necessary for biological activity while improving other properties. nih.gov

Conformational Landscape Analysis and its Correlation with Molecular Recognition

The biological activity of a flexible molecule like this compound is not determined by its static structure alone, but by the ensemble of conformations it can adopt in solution. nih.gov Conformational analysis is the study of these different spatial arrangements and their relative energies. chemistrysteps.com

The interaction of a ligand with its biological target is a dynamic process. Two primary models describe this molecular recognition event:

Lock-and-Key Model: This model assumes that the ligand has a pre-organized conformation that is complementary to the binding site of the receptor. nih.gov

Induced-Fit Model: In this model, the initial binding of the ligand induces a conformational change in the receptor (and/or the ligand) to achieve a more stable complex. nih.gov

Conformational Selection: This model posits that a protein or ligand exists as an ensemble of conformations in equilibrium. The binding partner then selects and stabilizes the conformation that is most complementary to its binding site. nih.gov

For this compound, the rotation around the single bonds in the ethyl linker and the C-S and S-N bonds allows the molecule to explore a wide range of conformations. The relative populations of these conformers are determined by their energies, which are influenced by steric and electronic factors. chemistrysteps.com

Computational methods are essential for exploring the conformational landscape of a molecule. These methods include:

Systematic Searches: These methods explore all possible conformations by rotating bonds in discrete steps.

Stochastic Methods: These methods, such as Monte Carlo simulations, randomly sample the conformational space.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing insight into the dynamic behavior of the molecule and the transitions between different conformational states. uni-halle.de

The results of conformational analysis can be correlated with biological activity. For instance, the lowest energy conformation may not be the bioactive conformation. The bioactive conformation is the specific 3D arrangement that the molecule adopts when bound to its target. nih.gov Understanding the energy required to adopt the bioactive conformation is a critical aspect of SAR. If a molecule must adopt a high-energy conformation to bind, its affinity for the target will likely be lower. By designing molecules that have a low-energy conformation that is close to the bioactive conformation, medicinal chemists can improve binding affinity and potency.

The interplay between the different conformations and their ability to interact with a biological target defines the molecular recognition process. uu.senih.govresearchgate.net The sulfonamide and phenyl groups of this compound are the primary recognition elements, and their spatial orientation, dictated by the conformational preferences of the molecule, is crucial for effective binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.